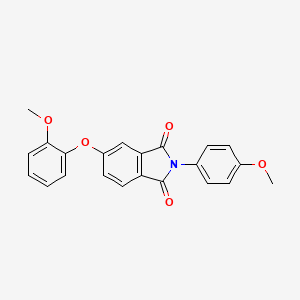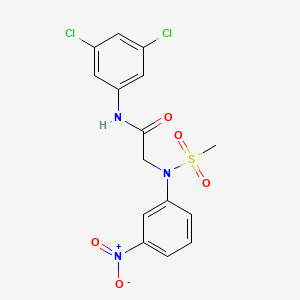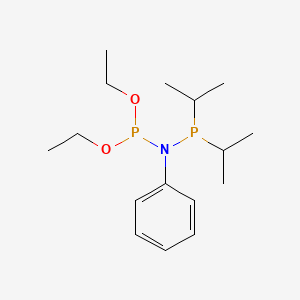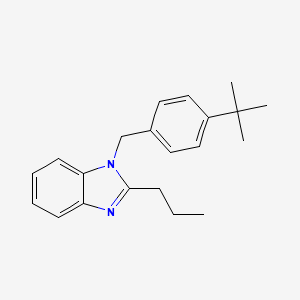
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in scientific research in recent years. GSK-J4 is a potent inhibitor of the histone demethylase JMJD3, which plays a crucial role in regulating gene expression and immune response. In
Mechanism of Action
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is a potent inhibitor of JMJD3, which is a histone demethylase that catalyzes the removal of methyl groups from lysine 27 on histone H3. This process plays a crucial role in regulating gene expression, particularly in the immune system. By inhibiting JMJD3, this compound prevents the demethylation of histone H3 lysine 27, leading to altered gene expression and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on various biological processes, including immune response, inflammation, and cancer progression. Studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. Additionally, this compound has been shown to inhibit the growth and progression of various types of cancer, including breast cancer and leukemia.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione is its specificity for JMJD3, which allows for precise targeting of this histone demethylase. Additionally, this compound is a small molecule inhibitor that can easily penetrate cell membranes, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations, including its relatively short half-life and potential off-target effects, which must be carefully considered when designing experiments.
Future Directions
There are several potential future directions for research on 5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione. One possible area of focus is the development of more potent and selective inhibitors of JMJD3, which could have significant therapeutic potential in the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of this compound and its effects on various biological processes. Finally, the use of this compound in combination with other drugs or therapies could be explored as a potential strategy for enhancing its therapeutic effects.
In conclusion, this compound is a potent inhibitor of JMJD3 that has significant potential in scientific research. Its specificity for JMJD3 and ability to penetrate cell membranes make it a valuable tool for investigating the role of this histone demethylase in various biological processes. While there are limitations to its use, further research on this compound could lead to new insights into the mechanisms of immune response, inflammation, and cancer progression, as well as the development of new therapeutic strategies.
Scientific Research Applications
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of JMJD3 in various biological processes. Studies have shown that JMJD3 plays a critical role in regulating immune response, inflammation, and cancer progression. This compound has been used to study the effects of JMJD3 inhibition on these processes, providing valuable insights into the underlying mechanisms.
properties
IUPAC Name |
5-(2-methoxyphenoxy)-2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-26-15-9-7-14(8-10-15)23-21(24)17-12-11-16(13-18(17)22(23)25)28-20-6-4-3-5-19(20)27-2/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTHRFWMSYBVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-acetyl-2-[(4-ethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3552633.png)
![5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B3552640.png)

![5-{3-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3552667.png)


![5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B3552690.png)
![2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3552700.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B3552701.png)

![N-benzyl-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3552720.png)
![5-bromo-2-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552736.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3552748.png)
![2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B3552753.png)